4-({[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
“4-({[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile” is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzodioxepin moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-({[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the benzodioxepin moiety, and finally the attachment of the benzonitrile group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“4-({[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “4-({[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **4-({[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide
- **4-({[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid
Uniqueness
The uniqueness of “4-({[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H20N4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C22H20N4O2S/c23-13-15-2-4-16(5-3-15)14-29-22-25-24-21(26(22)18-7-8-18)17-6-9-19-20(12-17)28-11-1-10-27-19/h2-6,9,12,18H,1,7-8,10-11,14H2 |
InChI Key |
AAEROSWXFRQWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=NN=C(N3C4CC4)SCC5=CC=C(C=C5)C#N)OC1 |
Origin of Product |
United States |
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